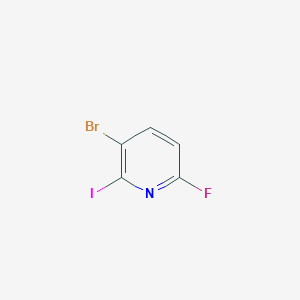

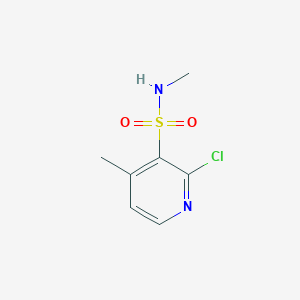

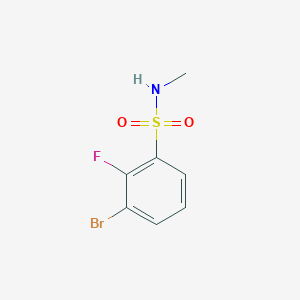

3-Bromo-2-fluoro-N-methyl-benzenesulfonamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-fluoro-N-methyl-benzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S . It is used in various applications, including as an intermediate in organic synthesis .

Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

The compound is synthesized by the amidation reaction . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.11 g/mol . DFT is used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule . Vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .Applications De Recherche Scientifique

Organic Synthesis

“3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide” can be used in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds .

Electrophosphorescent Material

This compound can be used as an organic electrophosphorescent material . Electrophosphorescent materials are used in the production of organic light-emitting diodes (OLEDs), which are used in various electronic devices like televisions, computer monitors, and smartphones .

Copper Reduction Reactions

“3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide” can be used in copper reduction reactions . These reactions are important in various fields of chemistry, including organic synthesis and materials science .

Multistep Synthesis

This compound could potentially be used in multistep synthesis processes . Multistep synthesis is a method used in organic chemistry to create complex structures by performing multiple chemical reactions in a specific sequence .

Thermodynamic Studies

While not a direct application, the compound’s properties can be studied for thermodynamic data . This data can be useful in various fields, including chemical engineering and materials science .

Mécanisme D'action

Target of Action

This compound might be involved in a variety of biochemical processes, given its structural similarity to other sulfonamide compounds .

Mode of Action

It’s worth noting that sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of nucleic acids in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides, in general, can inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient necessary for the bacteria to grow and multiply .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of sulfonamides .

Propriétés

IUPAC Name |

3-bromo-2-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTCTJPHVVNBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=CC=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)

![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)